1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Electrochemical Fluorination in Aromatic Compounds
The study by Horio et al. (1996) discusses the electrochemical fluorination of halobenzenes, including 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This process involves cathodic dehalogeno-defluorination and anodic oxidation, resulting in the production of various halogenated compounds, highlighting its relevance in creating fluorinated compounds in chemical synthesis (Horio et al., 1996).
2. Synthesis of Halogen-rich Pyridines
Wu et al. (2022) describe the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which is structurally related to this compound. These intermediates are valuable in medicinal chemistry research for creating complex molecular structures (Wu et al., 2022).
3. Sonolysis of Halobenzenes
Research by Drijvers et al. (2000) on the sonolysis of halobenzenes, including compounds similar to this compound, demonstrates the degradation of these compounds under specific conditions. This study contributes to understanding the environmental fate and degradation mechanisms of such halogenated compounds (Drijvers et al., 2000).
4. Vapour Pressure and Thermodynamic Properties
Oonk et al. (1998) investigated the vapor pressure and thermodynamic properties of isomorphous crystalline substances, including 1-Bromo-4-chlorobenzene, which is structurally analogous to this compound. These studies are crucial for understanding the physical properties and applications of these compounds in various scientific contexts (Oonk et al., 1998).
5. Vibrational Spectra in Halobenzene Cations
A study by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including compounds similar to this compound, provides insights into the electronic states and ionization energies of these compounds. This information is valuable for applications in spectroscopy and molecular physics (Kwon et al., 2002).
Properties
IUPAC Name |
1-bromo-5-chloro-4-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHEIUIPPRKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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